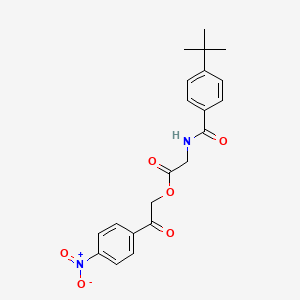![molecular formula C17H15BrN6OS B4622442 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4622442.png)
2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-bromo-2-pyridinyl)acetamide
Overview
Description
This compound is part of a broader class of chemicals that incorporate the 1,2,4-triazole moiety, which is of significant interest due to its wide range of pharmacological activities. The synthesis and characterization of such compounds involve various chemical reactions and analytical techniques to elucidate their structure and properties.
Synthesis Analysis
The synthesis of derivatives similar to the specified compound typically involves the condensation of 1,2,4-triazole thiol with chloroacetamide derivatives in the presence of anhydrous potassium carbonate. The structural assignment is supported by techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, providing a detailed understanding of the molecular framework and substituent effects on the core structure (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Molecular Structure Analysis
Molecular geometry and structural features are critical for understanding the chemical behavior of such compounds. Studies involving single-crystal X-ray diffraction and computational methods (e.g., HF and DFT calculations) reveal the crystalline structure, molecular geometry, vibrational frequencies, and electronic properties, offering insights into the conformational flexibility and interaction potential of the compound (A. Cansiz et al., 2012).
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of novel compounds, including those similar to 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-bromo-2-pyridinyl)acetamide, demonstrating significant antimicrobial activity. For example, the study by Fahim and Ismael (2019) investigated the reactivity of certain acetamide derivatives toward various nitrogen-based nucleophiles, yielding compounds with promising antimicrobial properties. The synthesized compounds, including aminothiazoles and aminopyridines, showed high activity against multiple strains, highlighting their potential in antimicrobial treatment applications (Fahim & Ismael, 2019).
Insecticidal Properties
Another study by Fadda et al. (2017) explored the synthesis of various heterocycles incorporating a thiadiazole moiety. These compounds were tested for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. The research identified new compounds with potential use in agricultural pest management, demonstrating the diverse applications of such chemical compounds in insecticidal formulations (Fadda et al., 2017).
Corrosion Inhibition
Orhan et al. (2012) conducted a study on the corrosion inhibition capabilities of a similar compound, 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, on mild steel in acidic solutions. This research is significant for industrial applications, suggesting that these compounds can provide effective corrosion protection for metals, which is crucial in extending the lifespan of metal structures and components in corrosive environments (Orhan et al., 2012).
Synthesis Techniques and Chemical Properties
The study of synthesis techniques and the exploration of chemical properties also form a crucial part of the scientific research applications. For instance, the work by Getlik et al. (2013) detailed a rearrangement reaction involving 3-halo-4-aminopyridines, resulting in novel pyridin-4-yl α-substituted acetamide products. Such research not only advances understanding of chemical reactions but also opens up new pathways for synthesizing compounds with potential biological activities (Getlik et al., 2013).
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN6OS/c1-2-8-24-16(12-4-3-7-19-9-12)22-23-17(24)26-11-15(25)21-14-6-5-13(18)10-20-14/h2-7,9-10H,1,8,11H2,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKFBRYEFAYFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Br)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4622368.png)
![1-[4-(decyloxy)benzoyl]-2-methyl-1H-benzimidazole](/img/structure/B4622374.png)

![N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4622385.png)

![2-[(3-{[(3-bromophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4622392.png)
![2-(3,4-dichlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4622400.png)
![N-(4-bromo-3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4622432.png)
![2-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4622460.png)


![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B4622475.png)